4-Methyl-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is an organic compound that features a bipyridinyl core substituted with a methyl group and a dioxaborolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves the reaction of a bipyridinyl derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation may produce boronic acids .
Scientific Research Applications
4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application, such as the formation of biaryl compounds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a dioxaborolan moiety and is used in similar cross-coupling reactions.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Another boronic ester used in organic synthesis.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic ester with applications in drug synthesis.
Uniqueness
4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is unique due to its bipyridinyl core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C17H27BN2O2 |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4-methyl-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H27BN2O2/c1-13-11-15(20-9-7-6-8-10-20)19-12-14(13)18-21-16(2,3)17(4,5)22-18/h11-12H,6-10H2,1-5H3 |
InChI Key |
CXERLWAAVGJHPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N3CCCCC3 |
Origin of Product |
United States |
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